molecular formula C15H21NO3 B2519788 3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol CAS No. 1824472-48-1

3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol

Cat. No. B2519788
M. Wt: 263.337
InChI Key: OEAPCDDYJLQCME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of crowded naphthalene derivatives has been explored in various studies. One such derivative, 5,6,8-tri(tert-butyl)-1,2,3,4-tetraphenylnaphthalene, was predicted to be the most crowded naphthalene derivative with normal stability. Attempts to synthesize this compound led to the formation of a stable norbornadienone, which was then successfully converted to the desired naphthalene derivative upon heating. This process highlighted the challenges associated with the steric strain imposed by tert-butyl groups during synthesis .

Molecular Structure Analysis

X-ray crystallography has been a crucial tool in determining the molecular structures of various naphthalene derivatives. For instance, the structure of a stable norbornadienone was characterized, revealing significant distortions from a typical naphthalene geometry due to the presence of tert-butyl groups. The molecular structure of a ternary complex involving a naphthalene diimide was also elucidated using X-ray crystallography, showcasing the inclusion of the diimide between metallocavitand hemispheres . Additionally, the longest C-C bond length recorded to date was observed in a t-Bu-substituted derivative of cyclobutanaphthalene, demonstrating the impact of steric bulk on molecular dimensions .

Chemical Reactions Analysis

The reactivity of tert-butyl-substituted naphthalenes has been studied through various chemical reactions. Chlorination of di-tert-butyl-2-naphthol led to unexpected products, with structural elucidation provided by NMR spectroscopy . Mass spectrometry has been used to investigate the fragmentation patterns of di-tert-butylnaphthalenes, revealing insights into hydrogen migration and the formation of intermediate ion-molecule complexes . The acid-catalyzed ring opening of 1,2-N-tertbutylimino derivatives of tetrahydronaphthalenes has been explored, resulting in the synthesis of cis- and trans-2-tert-butylamino-1,2,3,4-tetrahydro-1-naphthalenols with varying stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives have been characterized through various techniques. Cyclic voltammetry was used to study the electrochemical behavior of a ternary complex involving a naphthalene diimide, while absorption and fluorescence spectroscopy provided further insights into the complex's properties, including the substantial quenching of diimide fluorescence upon complexation . The introduction of a modified benzyloxycarbonyl protective group improved the solubility and facilitated the synthesis of molecularly uniform oligourethanes based on naphthalene diisocyanate .

Scientific Research Applications

Plastic Scintillators and Luminescent Dyes

Research on plastic scintillators based on polymethyl methacrylate indicates that naphthalene derivatives can significantly impact the scintillation efficiency, optical transparency, and stability of these materials. The study suggests that replacing conventional naphthalene with certain derivatives can improve characteristics like thermal, light, and radiation-damage stability, hinting at the potential of such compounds in enhancing the performance of luminescent materials (Salimgareeva & Kolesov, 2005).

Environmental Science and Toxicology

A review on synthetic phenolic antioxidants, which shares structural similarities with the queried compound, discusses their widespread use, environmental occurrence, and potential human exposure. This research outlines the need for developing novel antioxidants with lower toxicity and environmental impact, suggesting a direction for future studies on naphthalene derivatives (Liu & Mabury, 2020).

Biomedical Applications of Quinoxaline Derivatives

Another area of application is in the field of biomedical research, where quinoxaline derivatives, related to naphthalene through the aromatic heterocycle structure, are explored for antimicrobial activities and the treatment of chronic and metabolic diseases. This highlights the potential medicinal value of structurally complex naphthalene derivatives (Pereira et al., 2015).

Environmental Degradation and Bioremediation

Studies on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, underscore the environmental significance of understanding how these compounds break down in nature. Research in this area aims to enhance bioremediation techniques for PAH-contaminated sites, suggesting that naphthalene derivatives could play a role in environmental cleanup efforts (Peng et al., 2008).

Safety And Hazards

The safety and hazards of “3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol” are not directly available. However, a related compound, 1-Naphthol, has a safety data sheet available6.


properties

IUPAC Name

tert-butyl N-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAPCDDYJLQCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol

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